molecular formula C22H19N3O2S B2689899 2-Ethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide CAS No. 863593-31-1

2-Ethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide

Cat. No.: B2689899
CAS No.: 863593-31-1
M. Wt: 389.47
InChI Key: MUZCZGODWMGLJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is a synthetic small molecule of significant interest in early-stage pharmacological research. Its molecular structure, incorporating a benzamide scaffold linked to a thiazolopyridine heterocycle, is characteristic of compounds that often exhibit potent biological activity by modulating key protein targets. Compounds with similar structural motifs are frequently investigated for their potential to inhibit specific enzymes. For instance, research on cationic amphiphilic drugs has shown that certain benzamide and heterocyclic-containing molecules can inhibit lysosomal phospholipase A2 (PLA2G15), a mechanism implicated in the study of drug-induced phospholipidosis . This makes such compounds valuable as chemical probes for studying lysosomal function and phospholipid metabolism. Furthermore, the thiazolo[5,4-b]pyridine moiety is a privileged structure in medicinal chemistry, often associated with kinase inhibition and other signaling pathways relevant to oncology and immunology . As a result, this benzamide derivative presents a compelling candidate for high-throughput screening and lead optimization programs aimed at developing novel therapeutics for resistant cancers, autoimmune diseases, and other cell-proliferative or inflammatory disorders. It is strictly for research use in in vitro assays and preclinical studies to elucidate novel mechanisms of action and expand the understanding of structure-activity relationships in drug discovery.

Properties

IUPAC Name

2-ethoxy-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-3-27-19-12-5-4-8-16(19)20(26)24-17-10-6-9-15(14(17)2)21-25-18-11-7-13-23-22(18)28-21/h4-13H,3H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZCZGODWMGLJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2C)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolo[5,4-B]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions, often using reagents like phosphorus oxychloride (POCl3) and ammonium thiocyanate.

    Substitution Reactions:

    Coupling Reactions: The final step involves coupling the thiazolo[5,4-B]pyridine core with the benzamide moiety, typically using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups or modify existing ones.

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups, using reagents like halides or organometallic compounds.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base like K2CO3.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Ethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA or proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name / ID Structural Differences vs. Target Compound Molecular Formula Key Applications / Notes Reference
Target: 2-Ethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide C22H19N3O2S* Hypothesized use in HTS and receptor modulation
E153-0401 (3-methoxy analog) Methoxy instead of ethoxy on benzamide C21H17N3O2S Screening compound for drug discovery (ChemDiv)
863595-16-8 (sulfonamide analog) Thiophene-2-sulfonamide replaces benzamide C17H14N4O2S2 Commercial availability; sulfonamide scaffold
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide Naphthamide replaces benzamide; lacks methyl/ethoxy groups C25H17N3OS Pharmacoperone activity (V2 receptor rescue)
GSK735826A Dioxolobenzothiazole replaces thiazolo-pyridine; different linker C18H13N3O2S2 Inhibitor of Mycobacterium tuberculosis enzymes

*Molecular weight of the target compound is estimated at ~389.47 g/mol (calculated from formula).

Structure-Activity Relationships (SAR)

  • Ethoxy groups may also confer metabolic stability over shorter alkoxy chains .
  • Benzamide vs. Sulfonamide : Replacement of benzamide with sulfonamide (863595-16-8) introduces a more acidic sulfonamide group, altering hydrogen-bonding interactions with target proteins. This could reduce binding affinity in certain enzymatic contexts .
  • Thiazolo-Pyridine Core : The thiazolo[5,4-b]pyridine moiety is conserved across analogs and is critical for π-π stacking or hydrophobic interactions in receptor binding, as seen in pharmacoperone activity .

Physical and Chemical Properties

  • Synthesis : The target compound can likely be synthesized via amide coupling between 2-ethoxybenzoic acid and the thiazolo-pyridine-substituted aniline, analogous to E153-0401’s preparation .

Commercial and Research Availability

  • E153-0401 is available from ChemDiv in milligram quantities for screening .
  • The sulfonamide analog (863595-16-8) is marketed by multiple suppliers (e.g., AKOS, HMS) .
  • The target compound’s absence from commercial catalogs suggests it may be a novel research entity requiring custom synthesis.

Biological Activity

2-Ethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolo-pyridine moiety, which is significant for its biological activity. The structural formula can be represented as follows:

C19H20N2OS\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}\text{S}

This structure is crucial for interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.

Inhibition of MALT1

Research indicates that compounds similar to this compound act as inhibitors of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1). MALT1 plays a critical role in various signaling pathways related to immune responses and inflammation. Inhibition of this protein can potentially lead to therapeutic effects in autoimmune diseases and lymphomas .

Antiproliferative Effects

A study highlighted the antiproliferative activity of thiazole derivatives on cancer cell lines. Compounds similar to our target exhibited IC50 values ranging from 1.83 to 4.24 µM against HepG2 cells, which indicates a significant potential for anticancer applications . This suggests that this compound may also share similar properties.

Anti-Angiogenic Activity

In vitro studies have demonstrated that certain thiazole derivatives can inhibit angiogenesis by affecting vascular endothelial growth factor receptor 2 (VEGFR2). The binding affinity and subsequent anti-angiogenic effects were confirmed through molecular docking studies . The potential of this compound to modulate these pathways warrants further investigation.

Case Study: MALT1 Inhibition in Autoimmune Diseases

A study investigating the role of MALT1 inhibitors in autoimmune diseases found that compounds with structural similarities to this compound effectively reduced inflammatory markers in vivo. These findings suggest that such compounds could serve as therapeutic agents for conditions like rheumatoid arthritis and multiple sclerosis .

Toxicity Assessments

Toxicity evaluations are crucial for assessing the safety profile of new compounds. In studies involving thiazole derivatives, toxicity was assessed using various cell lines, revealing acceptable safety margins at effective dosages . Future studies on this compound should include comprehensive toxicity profiling.

Q & A

Q. Advanced Optimization

  • Catalysts : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 150°C vs. 24 hours conventional) .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • By-Product Mitigation : Use of protecting groups (e.g., tert-butoxycarbonyl) for amine intermediates prevents unwanted side reactions .

How is the molecular structure of this compound validated, and what advanced techniques resolve crystallographic ambiguities?

Q. Basic Characterization

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., ethoxy group at δ 1.3–1.5 ppm for CH3_3, δ 4.0–4.2 ppm for OCH2_2) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 423.12 [M+H]+^+) .

Q. Advanced Techniques

  • X-ray Crystallography : SHELX software refines crystal structures (e.g., space group P21/cP2_1/c, Z = 4) with resolution < 3.0 Å. Hydrogen bonding between the amide and thiazolo N-atom stabilizes the planar conformation .
  • Electron Density Maps : Resolve ambiguities in π-π stacking (e.g., 3.5 Å distance between thiazolo and benzamide rings) .

What is the mechanism of action for this compound in kinase inhibition, and how do structural variations impact potency?

Basic Mechanism
The compound acts as a PI3Kα inhibitor by binding to the ATP-binding pocket via:

  • Hydrogen Bonds : Amide carbonyl to Lys802 (2.9 Å).
  • Hydrophobic Interactions : Thiazolo ring with Val851 .
    Reported IC50_{50} values range from 12–50 nM in PI3Kα enzymatic assays .

Q. Advanced SAR Insights

  • Ethoxy Substitution : Replacing ethoxy with methoxy reduces potency (IC50_{50} increases to 120 nM), likely due to steric hindrance .
  • Thiazolo Modifications : Fluorination at position 5 of the pyridine ring enhances selectivity (10-fold for PI3Kα over PI3Kγ) .

How should researchers address contradictions in biological activity data across assays?

Q. Methodological Considerations

  • Assay Conditions : Variances in ATP concentration (e.g., 10 μM vs. 100 μM) alter IC50_{50} values. Standardize using 50 μM ATP .
  • Cellular vs. Enzymatic Assays : Differences in membrane permeability (e.g., logP = 3.2) may explain lower cellular activity (EC50_{50} = 200 nM vs. enzymatic IC50_{50} = 15 nM) .
  • Structural Validation : Confirm batch purity (>95% by HPLC) to rule out degradation products .

What computational strategies predict binding modes and guide structural optimization?

Q. Advanced Approaches

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions (e.g., ΔG = -9.2 kcal/mol for PI3Kα) .
  • MD Simulations : 100-ns trajectories assess stability of the thiazolo ring in the hydrophobic pocket (RMSD < 2.0 Å) .
  • Free Energy Perturbation (FEP) : Quantifies energy changes for substituent modifications (e.g., bromine at position 3 improves ΔΔG by -1.3 kcal/mol) .

How can analytical methods cross-validate purity and stereochemical integrity?

Q. Comprehensive Workflow

HPLC : Reverse-phase C18 column (95% purity, retention time 8.2 min) .

Chiral Chromatography : Confirm enantiomeric excess (>99%) using Chiralpak IA-3 .

X-ray Powder Diffraction (XRPD) : Match experimental patterns to single-crystal data (e.g., peaks at 2θ = 12.4°, 18.7°) .

What strategies mitigate synthetic challenges in scaling up this compound?

Q. Process Chemistry

  • Continuous Flow Synthesis : Reduces reaction time from 24 hours to 2 hours (yield 75%) with in-line purification .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity .
  • Quality Control : Implement PAT (Process Analytical Technology) with FTIR for real-time monitoring of amide bond formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.